molecular formula C17H20N4O4 B11786955 6-((3-(Tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid

6-((3-(Tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid

Cat. No.: B11786955
M. Wt: 344.4 g/mol
InChI Key: CJINCUBLDMNNBF-UHFFFAOYSA-N
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Description

6-((3-(Tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid is a complex organic compound that features a pyrimidine ring substituted with a pyridinyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((3-(Tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. The starting materials might include pyrimidine derivatives and pyridine derivatives, which undergo a series of reactions such as nucleophilic substitution, amination, and esterification. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tert-butoxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions could target the pyridine or pyrimidine rings, potentially converting them into more saturated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor agonists/antagonists. Its interaction with biological molecules can provide insights into cellular processes.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. It might serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-((3-(Tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 6-((3-(Tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxamide
  • 6-((3-(Tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-methyl ester

Uniqueness

Compared to similar compounds, 6-((3-(Tert-butoxy)-3-oxopropyl)amino)-2-(pyridin-2-YL)pyrimidine-4-carboxylic acid might exhibit unique properties due to the presence of the carboxylic acid group, which can influence its solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C17H20N4O4

Molecular Weight

344.4 g/mol

IUPAC Name

6-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]-2-pyridin-2-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C17H20N4O4/c1-17(2,3)25-14(22)7-9-19-13-10-12(16(23)24)20-15(21-13)11-6-4-5-8-18-11/h4-6,8,10H,7,9H2,1-3H3,(H,23,24)(H,19,20,21)

InChI Key

CJINCUBLDMNNBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCNC1=NC(=NC(=C1)C(=O)O)C2=CC=CC=N2

Origin of Product

United States

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